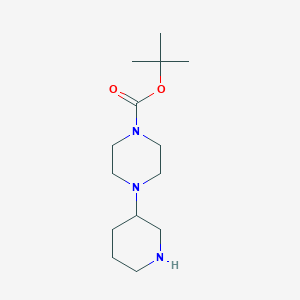

Tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate is a Boc-protected piperazine-piperidine hybrid compound widely utilized as a key intermediate in medicinal chemistry and drug discovery. Its structure combines a piperazine ring (secondary amine) linked to a piperidine moiety, with a tert-butoxycarbonyl (Boc) group serving as a protective group for the piperazine nitrogen. This compound is critical for synthesizing bioactive molecules targeting enzymes, receptors, and transporters, particularly in central nervous system (CNS) and infectious disease therapeutics .

Properties

IUPAC Name |

tert-butyl 4-piperidin-3-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-7-16(8-10-17)12-5-4-6-15-11-12/h12,15H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCCSUUBJZRHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Photocatalytic One-step Synthesis Method

This method is described in detail in a patent (CN108558792B) and related chemical synthesis reports. It involves the direct coupling of 2-aminopyridine (or analogous amines) with piperazine-1-tert-butyl formate under visible light irradiation, using an acridine salt as a photocatalyst and an oxidant in an oxygen atmosphere.

Reaction Conditions and Procedure

| Component | Amount/Ratio | Role |

|---|---|---|

| 2-aminopyridine | 0.2 mmol (1.0 eq) | Substrate |

| Piperazine-1-carboxylic acid tert-butyl ester | 0.2 mmol (1.0 eq) | Coupling partner |

| Acridine salt photocatalyst | 0.01 mmol (0.05-0.1 eq) | Photocatalyst |

| 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO derivative) | 0.1 mmol (0.5 eq) | Oxidant |

| Solvent | 2 mL anhydrous dichloroethane | Reaction medium |

| Atmosphere | Oxygen (replaced 3 times) | Oxidizing environment |

| Light source | Blue LED (380-750 nm visible light) | Photocatalytic activation |

| Reaction time | 10 hours | Duration |

Reaction Mechanism and Advantages

- The acridine salt photocatalyst absorbs visible light, initiating a radical coupling between the amine and piperazine derivative.

- The oxidant (e.g., TEMPO derivative) facilitates the oxidation steps necessary for bond formation.

- The reaction proceeds under mild, metal-free, and hydrogen-free conditions, avoiding heavy metal catalysts and hazardous hydrogen gas.

- The method achieves a high yield (~95%) of the target tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a colorless white solid.

- Purification is typically performed by column chromatography after solvent removal by rotary evaporation.

Summary Table of Photocatalytic Method

| Parameter | Details |

|---|---|

| Catalyst | Acridine salt |

| Oxidant | TEMPO derivative (2,2,6,6-tetramethylpiperidine-N-oxide) |

| Solvent | Anhydrous dichloroethane |

| Light source | Blue LED (visible light) |

| Reaction time | 10 hours |

| Atmosphere | Oxygen |

| Yield | ~95% |

| Purification | Column chromatography |

| Environmental impact | Low (metal-free, safe oxidant) |

Copper(I)-Catalyzed Click Chemistry One-pot Synthesis

An alternative approach involves the synthesis of tert-butyl 4-substituted piperazine carboxylates via Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). This method is particularly useful for preparing triazole derivatives but can be adapted for related piperazine carboxylates.

Reaction Conditions and Procedure

| Component | Amount/Ratio | Role |

|---|---|---|

| Tert-butyl 4-propioloylpiperazine-1-carboxylate | 1.0 eq | Alkyne substrate |

| Aryl/alkyl azides | 1.0 eq | Azide partner |

| Copper(I) iodide (CuI) | 10 mol% | Catalyst |

| DIPEA (N,N-Diisopropylethylamine) | 1.5 eq | Base |

| Solvent | DMF (Dimethylformamide) | Reaction medium |

| Temperature | 0 °C | Reaction temperature |

| Reaction time | ~5 minutes | Rapid reaction |

Advantages and Outcomes

- The reaction proceeds rapidly (~5 min) at low temperature.

- The product is isolated by precipitation, filtration, and washing with diethyl ether.

- High yields (90–97%) and purities (>95%) are achieved.

- This method is versatile for synthesizing various substituted piperazine carboxylates with triazole rings.

- The method is suitable for rapid library synthesis for biological screening.

Comparative Analysis of Preparation Methods

| Feature | Photocatalytic One-step Synthesis | Copper(I)-Catalyzed Click Chemistry |

|---|---|---|

| Catalyst | Acridine salt (organic photocatalyst) | Copper(I) iodide (metal catalyst) |

| Reaction conditions | Visible light irradiation, oxygen atmosphere | Room temperature, inert atmosphere |

| Reaction time | 10 hours | ~5 minutes |

| Yield | ~95% | 90–97% |

| Purification | Column chromatography | Filtration and washing |

| Environmental impact | Metal-free, low toxicity, green chemistry | Use of copper metal catalyst |

| Scope | Specific to 4-(6-aminopyridin-3-yl) derivatives | Broad for various azide and alkyne substrates |

| Industrial suitability | Suitable due to mild conditions and safety | Suitable for rapid synthesis of analogs |

Summary Table of Key Preparation Parameters

| Parameter | Photocatalytic Method | Click Chemistry Method |

|---|---|---|

| Starting materials | 2-aminopyridine, piperazine-1-tert-butyl formate | Tert-butyl 4-propioloylpiperazine-1-carboxylate, azides |

| Catalyst | Acridine salt photocatalyst | CuI (Copper(I) iodide) |

| Oxidant | TEMPO derivative (2,2,6,6-tetramethylpiperidine-N-oxide) | Not required |

| Solvent | Anhydrous dichloroethane | DMF |

| Light source | Blue LED (visible light) | None (thermal) |

| Reaction time | 10 hours | 5 minutes |

| Atmosphere | Oxygen | Inert (N2 or Ar) |

| Yield | ~95% | 90–97% |

| Purification method | Column chromatography | Filtration and washing |

| Environmental considerations | Metal-free, safe, green | Metal catalyst used, but mild conditions |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may serve as a ligand in biological studies, interacting with various receptors and enzymes.

Medicine: It has potential therapeutic applications, possibly acting as a precursor for drug development.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as its role as a ligand or a precursor in chemical reactions.

Comparison with Similar Compounds

Positional Isomers and Piperidine/Piperazine Derivatives

Functionalized Piperazine Derivatives

Stability and Reactivity Comparisons

- Acid Sensitivity : The Boc group in this compound is cleaved under strong acidic conditions (e.g., TFA in DCM) to yield the free piperazine-piperidine amine . Similar deprotection is observed in analogs like tert-butyl 4-(1-(5-sulfamoylpyridin-2-yl)piperidin-3-yl)piperazine-1-carboxylate .

- Metabolic Stability : Compounds with electron-withdrawing groups (e.g., nitro, bromine) exhibit slower degradation in biological media compared to electron-rich derivatives .

- Gastric Fluid Degradation: Certain derivatives (e.g., tert-butyl 4-(4-((R)-5-triazolylmethyl)oxazolidinonylphenyl)piperazine-1-carboxylate) degrade in simulated gastric fluid due to hydrolysis of the oxazolidinone ring .

Common Strategies

- Nucleophilic Substitution : Piperazine derivatives are synthesized via SN2 reactions, e.g., coupling tert-butyl piperazine-1-carboxylate with halogenated intermediates (e.g., 3-bromo-5-fluoropyridine) .

- Cross-Coupling Reactions : Palladium-catalyzed Stille or Suzuki couplings introduce aryl/heteroaryl groups (e.g., tert-butyl 4-[5-fluoro-3-(thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate) .

- Amidation/Reduction: Amidation with activated esters (e.g., HOAt/EDCI) followed by nitro reduction yields amino-functionalized analogs .

Yield and Purity Considerations

- High-Yield Examples: tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (52% yield via CuI-catalyzed amination) .

- Low-Yield Challenges : Bulky substituents (e.g., adamantylurea in compound 37) reduce reaction efficiency due to steric hindrance .

Biological Activity

Tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 297.39 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various biological targets due to its conformational flexibility and polar nitrogen atoms .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its mechanism includes:

- Enzyme Inhibition : The compound may inhibit certain enzymes, particularly those involved in signaling pathways related to cancer and metabolic disorders.

- Receptor Modulation : It can act as a ligand for various receptors, influencing cellular responses and biochemical pathways.

The presence of the piperidine moiety enhances the compound's ability to penetrate biological membranes, thus facilitating its action on intracellular targets .

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antitumor Activity : The compound has been shown to inhibit Class I PI3-kinase enzymes, which play a crucial role in tumor growth and metastasis. This inhibition is associated with the prevention of uncontrolled cellular proliferation .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in infectious disease treatment.

- Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects, possibly through modulation of neurotransmitter systems .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in vitro against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 25 | Cell cycle arrest |

| A549 (Lung) | 30 | Inhibition of PI3K signaling |

Case Study 2: Neuroprotective Potential

In another study focusing on neuroprotection, this compound was administered to models of neurodegeneration. Results showed a significant reduction in neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's.

Applications in Scientific Research

The compound is being explored for various applications:

- Drug Development : Its structural features make it an excellent candidate for developing new pharmaceuticals targeting cancer and neurological disorders.

- Biochemical Studies : It serves as a valuable tool for studying enzyme kinetics and receptor-ligand interactions due to its ability to modulate biological processes.

Q & A

Advanced Research Question

- X-ray crystallography : Use SHELX suite (SHELXL for refinement) to resolve disorder in flexible piperazine/piperidinyl moieties. Example: Triclinic crystal system (space group P1) with unit cell parameters a = 6.06 Å, b = 12.00 Å, c = 16.26 Å .

- NMR analysis : Compare H/C chemical shifts (e.g., tert-butyl δ ~1.46 ppm; piperazine protons δ 3.0–3.5 ppm) to identify regioisomeric impurities .

What methodologies are recommended for assessing the purity of this compound?

Basic Research Question

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency indicates purity >97% .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 372.2) and isotopic patterns .

- Quantitative NMR : Integrate tert-butyl protons against an internal standard (e.g., TMS) for absolute purity .

How can researchers identify biological targets for this compound derivatives?

Advanced Research Question

- Receptor binding assays : Screen against GPCRs (e.g., dopamine D2) using radiolabeled ligands .

- Enzyme inhibition studies : Test prolyl-hydroxylase inhibition (IC values) via fluorescence-based assays .

- SAR analysis : Compare substituent effects (e.g., cyano vs. methoxy groups) on activity using data from analogs (e.g., antimicrobial vs. neuroprotective profiles) .

How should researchers address contradictory spectral or crystallographic data during characterization?

Advanced Research Question

- NMR discrepancies : Re-examine coupling constants (e.g., J = 6.8 Hz for pyridyl protons) to distinguish stereoisomers .

- Crystallographic disorder : Refine using SHELXL’s PART instruction and apply restraints to overlapping atoms .

- HPLC/MS mismatches : Perform spiking experiments with known standards to confirm peak identity .

What strategies are effective for designing bioactive derivatives of this compound?

Advanced Research Question

- Core modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .

- Linker optimization : Replace ester groups with amides (e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) to improve solubility .

- Pharmacophore modeling : Align derivatives (e.g., tert-butyl 4-(3-fluorophenyl)piperazine analogs) to target active sites .

What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.